
Methyl 4-chloro-2-methylquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-chloro-2-methylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry Quinolines are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-2-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene or sulfuric acid.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 or ionic liquids are gaining popularity .
化学反应分析
Types of Reactions
Methyl 4-chloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide.
Major Products
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
科学研究应用
Methyl 4-chloro-2-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe in biological assays.
Medicine: Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties. This compound is investigated for its potential therapeutic applications.
Industry: It is used in the production of dyes, agrochemicals, and as a corrosion inhibitor
作用机制
The mechanism of action of Methyl 4-chloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects .
相似化合物的比较
Similar Compounds
Quinine: An antimalarial drug with a similar quinoline structure.
Chloroquine: Another antimalarial agent with a chloroquinoline core.
Camptothecin: A quinoline alkaloid used in cancer therapy.
Uniqueness
Methyl 4-chloro-2-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro and methyl groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
属性
分子式 |
C12H10ClNO2 |
|---|---|
分子量 |
235.66 g/mol |
IUPAC 名称 |
methyl 4-chloro-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-7-10(12(15)16-2)11(13)8-5-3-4-6-9(8)14-7/h3-6H,1-2H3 |
InChI 键 |
ISRJCWLLGCDNPO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



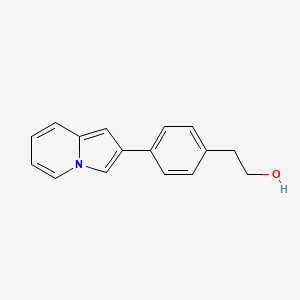
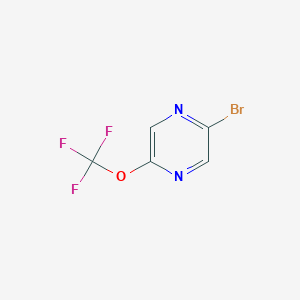

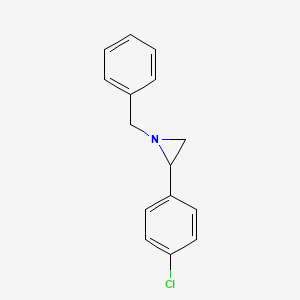
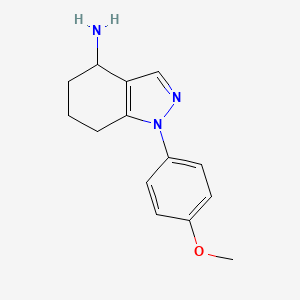
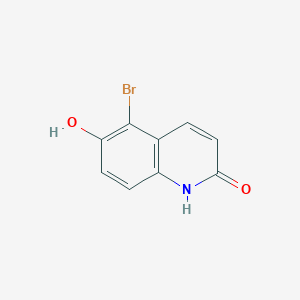
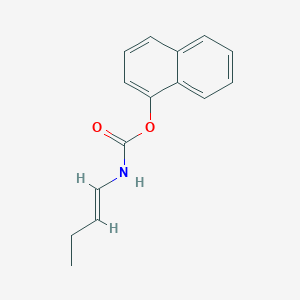
![2-(3-Aminopyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11870691.png)
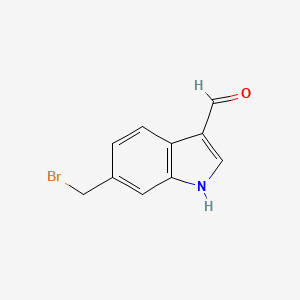
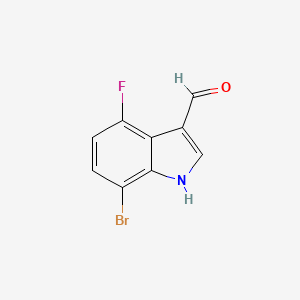


![6'-Methoxy-2',3',4',9'-tetrahydrospiro[cyclobutane-1,1'-pyrido[3,4-B]indole]](/img/structure/B11870712.png)
